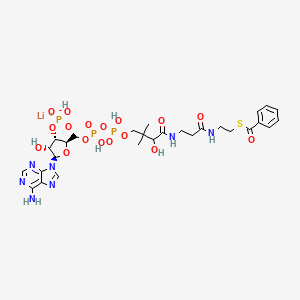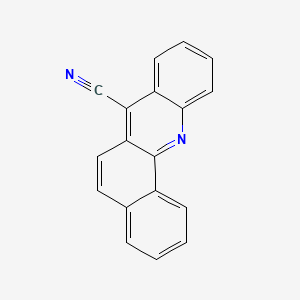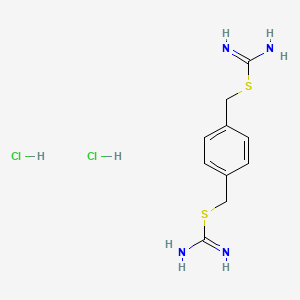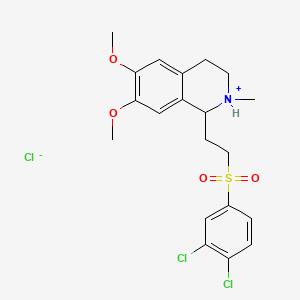
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a complex organic compound with a molecular formula of C22H30ClN3O2. This compound is characterized by the presence of both phenylcarbamoyl and 2,6-xylylcarbamoyl groups attached to a dimethylammonium core. It is primarily used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride typically involves multiple steps:
Formation of Phenylcarbamoyl and 2,6-Xylylcarbamoyl Intermediates: These intermediates are synthesized through reactions involving phenyl isocyanate and 2,6-dimethylphenyl isocyanate with appropriate amines.
Coupling Reaction: The intermediates are then coupled with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.
作用機序
The mechanism by which Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Dimethyl((phenylcarbamoyl)methyl)ammonium chloride
- Dimethyl((2,6-xylylcarbamoyl)methyl)ammonium chloride
- Phenylcarbamoyl methyl ammonium chloride
Uniqueness
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is unique due to the presence of both phenylcarbamoyl and 2,6-xylylcarbamoyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of reactivity and applications compared to similar compounds with only one type of carbamoyl group.
特性
CAS番号 |
4061-34-1 |
|---|---|
分子式 |
C20H26ClN3O2 |
分子量 |
375.9 g/mol |
IUPAC名 |
(2-anilino-2-oxoethyl)-[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-15-9-8-10-16(2)20(15)22-19(25)14-23(3,4)13-18(24)21-17-11-6-5-7-12-17;/h5-12H,13-14H2,1-4H3,(H-,21,22,24,25);1H |
InChIキー |
JUYMNMWBPMSAPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)CC(=O)NC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


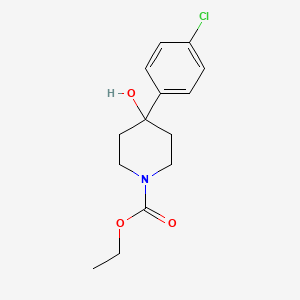
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)

